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Compound of Interest

Compound Name: m-PEG3-S-PEG3-Boc

Cat. No.: B3325112 Get Quote

CAS Number: 2055040-96-3

This technical guide provides an in-depth overview of m-PEG3-S-PEG3-Boc, a

heterobifunctional linker molecule integral to the advancement of targeted protein degradation,

specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is

intended for researchers, scientists, and drug development professionals, offering a

comprehensive resource on the properties, applications, and experimental considerations of

this linker.

Core Concepts and Physicochemical Properties
m-PEG3-S-PEG3-Boc is a polyethylene glycol (PEG) and alkyl/ether-based PROTAC linker. Its

structure features two PEG3 moieties separated by a central sulfide group, with one terminus

capped by a methoxy group and the other protected by a tert-butyloxycarbonyl (Boc) group.

This unique architecture imparts desirable physicochemical properties for PROTAC

development, including enhanced solubility and flexibility of the resulting degrader molecule.

While specific experimental data for m-PEG3-S-PEG3-Boc is not extensively published, its

properties can be inferred from data on structurally similar PEGylated molecules.

Table 1: Physicochemical Properties of m-PEG3-S-PEG3-Boc and Related Compounds
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Property Value/Information Source

CAS Number 2055040-96-3 [1]

Molecular Formula C20H40O8S [2]

Molecular Weight 440.59 g/mol [2]

Appearance Predicted: Solid powder N/A

Purity Typically ≥95% or ≥98% [2][3]

Boiling Point 496.6±45.0 °C (Predicted) [3]

Density 1.063±0.06 g/cm3 (Predicted) [3]

Solubility

Expected to be soluble in

DMSO, DMF, and DCM. PEG

linkers generally increase

aqueous solubility.[4][5][6]

Inferred from similar

compounds

Storage

Recommended: -20°C for

long-term storage to prevent

degradation.[7]

General recommendation for

PEGylated compounds

Stability

Stable for years if stored

properly in solid form. Avoid

repeated freeze-thaw cycles of

solutions.

General recommendation for

PEGylated compounds

Mechanism of Action in Targeted Protein
Degradation
m-PEG3-S-PEG3-Boc serves as a crucial component in the construction of PROTACs. A

PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein

degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a

target protein of interest (POI).[8][9]

The general mechanism of action for a PROTAC is as follows:
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Ternary Complex Formation: The PROTAC molecule, containing the m-PEG3-S-PEG3-Boc
linker, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

The flexibility and length of the PEG linker are critical for optimizing the formation and

stability of this complex.[10]

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin

molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the

POI.

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for

degradation by the 26S proteasome.

Recycling: The PROTAC molecule is released after inducing ubiquitination and can

catalytically induce the degradation of multiple POI molecules.[8]

The following diagram illustrates this signaling pathway:
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
The synthesis of a PROTAC using m-PEG3-S-PEG3-Boc involves a series of chemical

reactions to conjugate a POI-binding ligand and an E3 ligase-binding ligand to the linker. The

following is a generalized experimental protocol.

Boc Deprotection of m-PEG3-S-PEG3-Boc
The first step is typically the removal of the Boc protecting group to expose a reactive amine for

conjugation.

Materials:

m-PEG3-S-PEG3-Boc

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Rotary evaporator

Procedure:

Dissolve m-PEG3-S-PEG3-Boc in a 1:1 mixture of DCM and TFA.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure

using a rotary evaporator.

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product

with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the deprotected linker (m-PEG3-S-PEG3-NH2).

PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing ligand (either for the POI or

E3 ligase) to the deprotected linker.

Materials:

Deprotected m-PEG3-S-PEG3-NH2 linker

Carboxylic acid-functionalized ligand

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or a similar coupling agent

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (Dimethylformamide)

Preparative HPLC system

Procedure:

Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.2

equivalents) in anhydrous DMF.

Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to

activate the carboxylic acid.
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Add a solution of the deprotected m-PEG3-S-PEG3-NH2 linker (1.1 equivalents) in

anhydrous DMF to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

Upon completion, the crude product can be purified by preparative HPLC to yield the final

PROTAC molecule. The second ligand can be attached in a similar manner to the other end

of the linker if it was not pre-functionalized.

Experimental Workflow
The development and characterization of a PROTAC utilizing m-PEG3-S-PEG3-Boc follows a

structured workflow.

The following diagram outlines a typical experimental workflow for PROTAC development:
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Caption: Experimental workflow for PROTAC development.
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This workflow begins with the chemical synthesis and purification of the PROTAC molecule,

followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of

action. Key steps include confirming binding to both the target and E3 ligase, assessing the

formation of the ternary complex, and quantifying the degradation of the target protein in a

cellular context.[11]

Conclusion
m-PEG3-S-PEG3-Boc is a versatile and valuable linker for the synthesis of PROTACs. Its

PEGylated structure offers favorable physicochemical properties that can enhance the solubility

and cell permeability of the resulting degrader molecules. A thorough understanding of its

properties and the experimental workflows for its use is essential for the successful

development of novel protein degraders. This technical guide provides a foundational resource

for researchers embarking on the design and synthesis of PROTACs for therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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